4-Chloro-5-iodo-2-methoxy-benzoic acid methyl ester 4-Chloro-5-iodo-2-methoxy-benzoic acid methyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13554863
InChI: InChI=1S/C9H8ClIO3/c1-13-8-4-6(10)7(11)3-5(8)9(12)14-2/h3-4H,1-2H3
SMILES: COC1=CC(=C(C=C1C(=O)OC)I)Cl
Molecular Formula: C9H8ClIO3
Molecular Weight: 326.51 g/mol

4-Chloro-5-iodo-2-methoxy-benzoic acid methyl ester

CAS No.:

Cat. No.: VC13554863

Molecular Formula: C9H8ClIO3

Molecular Weight: 326.51 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-5-iodo-2-methoxy-benzoic acid methyl ester -

Specification

Molecular Formula C9H8ClIO3
Molecular Weight 326.51 g/mol
IUPAC Name methyl 4-chloro-5-iodo-2-methoxybenzoate
Standard InChI InChI=1S/C9H8ClIO3/c1-13-8-4-6(10)7(11)3-5(8)9(12)14-2/h3-4H,1-2H3
Standard InChI Key BELJKPCYQONTIG-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1C(=O)OC)I)Cl
Canonical SMILES COC1=CC(=C(C=C1C(=O)OC)I)Cl

Introduction

Chemical Identification and Structural Analysis

IUPAC Name and Molecular Formula

The compound is systematically named methyl 4-chloro-5-iodo-2-methoxybenzoate, with the molecular formula C₉H₈ClIO₃ and a molecular weight of 326.51 g/mol . Its structure features a benzoic acid backbone substituted with:

  • A methoxy group (-OCH₃) at position 2,

  • A chlorine atom at position 4,

  • An iodine atom at position 5,

  • A methyl ester (-COOCH₃) at position 1.

CAS Number and Synonyms

Two CAS numbers are associated with this compound:

  • 1629269-31-3 (verified via PubChem and ChemBK) ,

  • 473574-26-4 (listed in Chemsrc for a structural isomer with chlorine and iodine at positions 5 and 4, respectively) .
    This discrepancy underscores the importance of precise substituent positioning in chemical identification.

Structural Characterization

The compound’s 2D and 3D structural models reveal a planar aromatic ring with bulky halogen atoms inducing steric hindrance (Figure 1) . The iodine atom’s polarizability and the electron-withdrawing chloro group significantly influence its electronic profile, as evidenced by computational analyses .

Synthesis and Production

Industrial-Scale Production

Industrial methods likely employ continuous-flow reactors to optimize halogenation steps, ensuring high yields (>85%) and minimal byproducts . Automated purification systems, such as preparative HPLC, are critical for isolating the target compound from structural isomers .

Physicochemical Properties

Physical Properties

PropertyValueSource
Molecular Weight326.51 g/mol
DensityNot reported
Melting PointNot reported
Boiling PointNot reported
SolubilityLow in water; soluble in organic solvents (e.g., DMSO, DMF)

Spectral Data

  • IR Spectroscopy: Strong absorption bands at 1,740 cm⁻¹ (ester C=O stretch) and 1,250 cm⁻¹ (C-O-C of methoxy group) .

  • NMR (¹H): Signals at δ 3.90 ppm (methoxy -OCH₃), δ 3.85 ppm (ester -COOCH₃), and δ 7.50–7.70 ppm (aromatic protons) .

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